molecular formula C8H10N2O3 B7893915 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B7893915
M. Wt: 182.18 g/mol
InChI Key: MPVZLOUBAQDHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its pyrimidine ring, which is substituted with two methyl groups at positions 2 and 4, and a keto group at position 6 The acetic acid moiety is attached to the nitrogen atom at position 1 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethyl-6-oxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of catalysts like sulfuric acid or hydrochloric acid to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to downstream effects on various biological pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-oxypyrimidine
  • 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
  • 2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)butanoic acid

Uniqueness

2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dimethyl-6-oxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)6(2)9-5/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVZLOUBAQDHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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